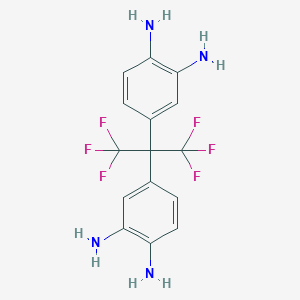

2,2-Bis(4-aminofenil)hexafluoropropano

Descripción general

Descripción

2,2-Bis(4-aminophenyl)hexafluoropropane is a chemical compound that serves as a crucial intermediate in the synthesis of various high-performance polymers, particularly polyimides and polyamides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. These polymers find applications in the electronics industry due to their insulating properties and in aerospace due to their resistance to harsh conditions .

Synthesis Analysis

The synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane-related compounds typically involves nucleophilic substitution reactions, where halogenated compounds are reacted with nucleophiles such as amines or phenols in the presence of a base like potassium carbonate. This is followed by reduction processes, often using hydrazine and a palladium catalyst, to yield the desired aminophenyl hexafluoropropane derivatives . The synthesis conditions are carefully optimized to achieve high yields and purity, which is essential for the subsequent preparation of high-quality polymers .

Molecular Structure Analysis

The molecular structure of 2,2-Bis(4-aminophenyl)hexafluoropropane and its derivatives is characterized by the presence of aromatic rings and fluorinated chains, which contribute to the polymers' unique properties. X-ray crystallography and spectroscopic methods such as 19F NMR are used to confirm the structures and understand the electronic environment of the fluorine atoms, which is crucial for the polymers' low dielectric constants and solubility in organic solvents .

Chemical Reactions Analysis

The aminophenyl hexafluoropropane derivatives undergo various chemical reactions, primarily with aromatic dianhydrides, to form polyimides and polyamides. These reactions are typically carried out via a two-stage process involving the formation of poly(amic acid) precursors followed by thermal or chemical imidization to yield the final polyimide structure . The presence of fluorine atoms in the polymer backbone significantly affects the polymers' solubility, dielectric properties, and thermal stability.

Physical and Chemical Properties Analysis

Polymers derived from 2,2-Bis(4-aminophenyl)hexafluoropropane exhibit a range of desirable physical and chemical properties. They are generally soluble in polar organic solvents, which facilitates the processing of these materials into films and coatings . These polymers have low moisture absorption, low dielectric constants, and high thermal stability, with decomposition temperatures often exceeding 500°C . Additionally, they possess good mechanical properties, such as high tensile strength and modulus of elasticity, making them suitable for demanding applications . The fluorinated polyimides also show good optical transparency, which is advantageous for applications requiring clear materials .

Aplicaciones Científicas De Investigación

Síntesis de Poliimida

Este compuesto se utiliza como materia prima para la síntesis de poliimidas . Las poliimidas son un tipo de polímero que se caracterizan por su excepcional estabilidad térmica, buena resistencia química, excelentes propiedades mecánicas y su característico color naranja/amarillo. Se utilizan en una amplia gama de aplicaciones, incluyendo electrónica, automoción, aeroespacial y dispositivos médicos .

Polimerización por Condensación

Basándose en un artículo de investigación , este compuesto se ha utilizado en la polimerización por condensación con 6FDA (4,4’-(hexafluoroisopropilideno)diftalato anhídrido) en DMF (dimetilformamida) para producir poliimidas .

Síntesis de Otros Compuestos

Este compuesto también se puede utilizar como material de partida para la síntesis de otros compuestos. Por ejemplo, se puede utilizar para sintetizar 2,2-Bis [4- (4-aminofenoxi)fenil]hexafluoropropano .

Safety and Hazards

2,2-Bis(4-aminophenyl)hexafluoropropane is moderately toxic by ingestion and skin contact . It is an eye irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

2,2-Bis(4-aminophenyl)hexafluoropropane has been used in the preparation of permeable membranes for atmospheric CO2 capture and gas transport , and in the crosslinking and stabilization of nanoparticle-filled polymethylpentyne nanocomposite membranes for gas separations . These applications suggest potential future directions in the field of membrane technology and environmental science.

Mecanismo De Acción

Target of Action

It is widely used in the synthesis of fluorinated organic compounds and high-performance polymers and coatings .

Mode of Action

The compound interacts with its targets through chemical reactions, acting as a fluorinating agent and catalyst . It facilitates the incorporation of fluorine atoms into organic molecules, enhancing their properties such as thermal stability, chemical resistance, and electrical insulation .

Result of Action

The molecular and cellular effects of 2,2-Bis(4-aminophenyl)hexafluoropropane’s action are primarily related to its role in the synthesis of fluorinated organic compounds . By facilitating the incorporation of fluorine atoms into these compounds, it enhances their properties and performance.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Bis(4-aminophenyl)hexafluoropropane. For instance, it is stable at room temperature and insoluble in water, but soluble in organic solvents such as chloroform and benzene . These characteristics can affect its reactivity and effectiveness in different environments.

Propiedades

IUPAC Name |

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883250 | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1095-78-9 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

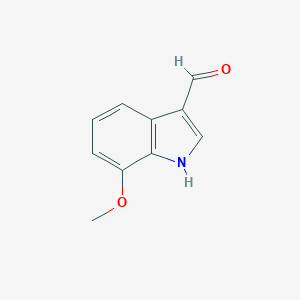

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

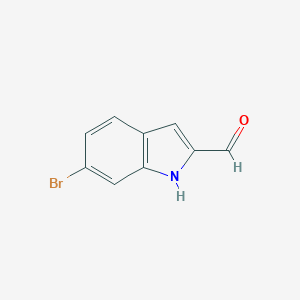

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)